molecular formula C12H14N2O B8476555 4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

Cat. No.: B8476555
M. Wt: 202.25 g/mol
InChI Key: SNUJFLQKGCYBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,7-dimethyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-7-3-4-9-10(5-7)8(2)14-12(15)11(9)6-13/h7H,3-5H2,1-2H3,(H,14,15)

InChI Key

SNUJFLQKGCYBMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C(=O)NC(=C2C1)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the total amount of the crude 2-acetyl-4methylcyclohexanone prepared in (1), 35 ml of ethanol, 3.36 g of cyanoacetamide and a small amount of piperidine were added and the obtained reaction mixture was heated under reflux for four hours. The crystals thus precipitated were filtered and recrystallized from a mixture of methanol and water to give 4.22 g of 4-cyano-1,7-dimethyl-2,3,5,6,7,8hexahydro-3-oxoisoquinoline. m.p. >290° C. NMRδTMSCF3COOH : 1.23 (3H, d), 2.60 (3H, s) and 1.8-3.3 (7H,m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude product of the step (1) above, 2-acetyl-4-methylcyclohexanone, was dissolved in 35 ml of ethanol. To the resultant solution, there were added 3.36 g of cyanoacetamide and a small amount of piperidine, and the mixture was heated under reflux for 4 hours. Deposited crystals were filtered out and recrystallized from a mixed solvent of methanol and water. There was obtained 4.22 g of 4-cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.